Enhanced Lipophilicity vs. Primary Amine Analog (CAS 886498-10-8) for Membrane Permeability
The N-methylation of the methanamine side chain in the target compound significantly increases its predicted lipophilicity compared to its primary amine analog, (1-butyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 886498-10-8). This is a critical differentiator for applications requiring cellular uptake or blood-brain barrier penetration. The target compound's free base has a predicted LogP of 2.25, whereas the primary amine analog is expected to have a LogP of approximately 1.4 due to its additional hydrogen bond donor . This difference of approximately +0.85 LogP units indicates a roughly 7-fold higher partition coefficient favoring the lipid phase for the target compound.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 2.25 (for free base form of CAS 1189898-55-2) |
| Comparator Or Baseline | Predicted LogP ≈ 1.4 for (1-butyl-1H-imidazol-2-yl)methanamine (free base of CAS 886498-10-8). |
| Quantified Difference | ΔLogP ≈ +0.85, signifying enhanced lipophilicity for the N-methylated derivative. |
| Conditions | Predicted LogP values from vendor computational chemistry data (ChemScene) and structure-activity relationship principles . |
Why This Matters
Higher lipophilicity directly correlates with improved passive diffusion across cell membranes, which is vital for intracellular target engagement in cell-based assays.
